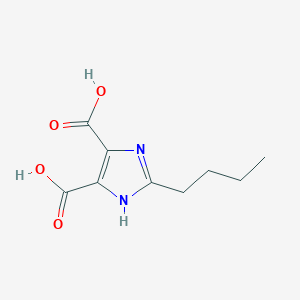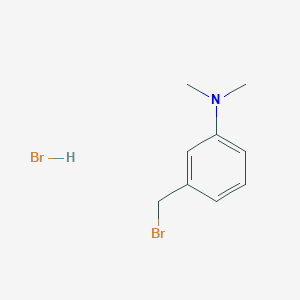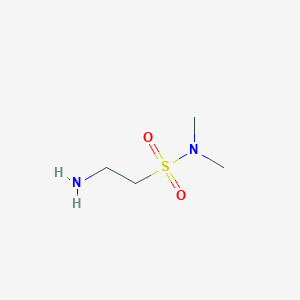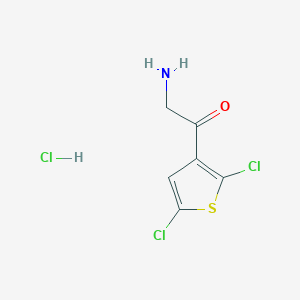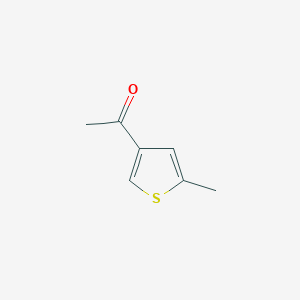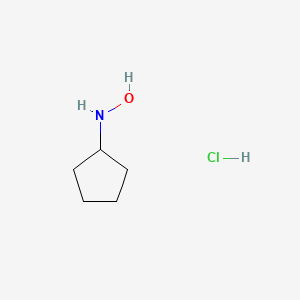
N-cyclopentylhydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of N-cyclopentylhydroxylamine hydrochloride consists of a cyclopentyl group (a five-membered carbon ring) attached to a hydroxylamine group (an oxygen and nitrogen atom connected by a single bond) and a hydrochloride group .Chemical Reactions Analysis
While specific chemical reactions involving N-cyclopentylhydroxylamine hydrochloride are not available, hydroxylamine and its derivatives are known to react with electrophiles, such as alkylating agents . They can also form oximes when reacted with aldehydes or ketones .Physical And Chemical Properties Analysis
N-cyclopentylhydroxylamine hydrochloride has a molecular weight of 137.61 g/mol. Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Genotoxic Impurity Control in Pharmaceuticals
N-cyclopentylhydroxylamine hydrochloride: is utilized in the pharmaceutical industry primarily for the synthesis of drug substances. A critical application is the control of genotoxic impurities, such as hydroxylamine, which can be harmful even at ppm levels . The compound is employed in analytical methods, like High-Performance Liquid Chromatography (HPLC), to detect and quantify these impurities, ensuring drug safety and compliance with regulatory standards .
Electrochemical Analysis
In the field of electrochemistry, N-cyclopentylhydroxylamine hydrochloride is used to modify electrodes for the sensitive detection of hydroxylamine in water samples . This application is significant for environmental monitoring and public health, as hydroxylamine can be toxic and act as a mutagen .
Synthesis of Hydroxamates
Hydroxamates are an important class of compounds with various applications, including as inhibitors of enzymes like histone deacetylasesN-cyclopentylhydroxylamine hydrochloride serves as a reagent in the preparation of hydroxamates, contributing to research in biochemistry and potential therapeutic agents .
Preparation of Isoxazolone Derivatives
This compound is also used in the synthesis of isoxazolone derivatives, which are valuable in the development of new pharmaceuticals. For instance, 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone is prepared using N-cyclopentylhydroxylamine hydrochloride .
Formation of Nitrone Compounds
N-cyclopentylhydroxylamine hydrochloride: reacts with aldehydes to form nitrone compounds. Nitrones are useful intermediates in organic synthesis and have applications in the preparation of various organic molecules .
Nuclear Fuel Reprocessing
In the nuclear industry, N-cyclopentylhydroxylamine hydrochloride is used in the reprocessing of nuclear fuels. Its reducing properties make it suitable for manipulating oxidation states of various materials involved in the nuclear fuel cycle .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopentylhydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYAXGCZWFLHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

